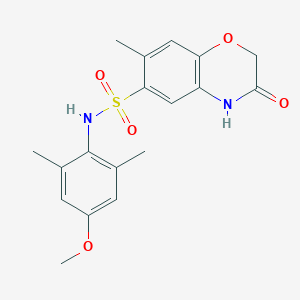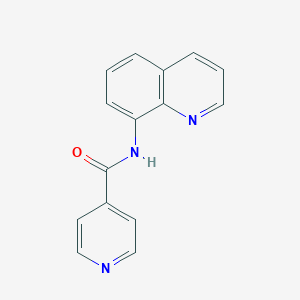
N-(8-quinolinyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-quinolinyl)isonicotinamide, commonly known as QN or NIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QN is a derivative of isonicotinamide and is known for its antimalarial properties. In recent years, QN has been studied extensively for its potential use in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of QN is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular metabolism. QN has been shown to inhibit the activity of several enzymes, including topoisomerases, which are involved in DNA replication and repair. QN has also been shown to disrupt the function of mitochondria, leading to the production of reactive oxygen species and the induction of apoptosis.
Biochemical and Physiological Effects:
QN has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. QN has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using QN in lab experiments is its potent activity against a wide range of diseases. QN is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, QN has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of QN, including its potential use in combination therapies for various diseases. QN has also been shown to have potential as a diagnostic tool for the detection of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of QN and to identify potential side effects and toxicity issues. Overall, QN is a promising compound that has the potential to be a valuable tool in the treatment of various diseases.
Méthodes De Synthèse
QN can be synthesized through various methods, including the reaction of 8-aminoquinoline with isonicotinic acid in the presence of a dehydrating agent. Another method involves the reaction of 8-hydroxyquinoline with isonicotinic acid hydrazide in the presence of a reducing agent. The synthesis of QN is a complex process that requires careful control of reaction conditions and purification methods to obtain high yields of pure product.
Applications De Recherche Scientifique
QN has been extensively studied for its potential use in the treatment of various diseases. Several studies have shown that QN exhibits potent antimalarial activity by inhibiting the growth of the malaria parasite. In addition to its antimalarial properties, QN has also been shown to have antitumor, antibacterial, and antifungal activity.
Propriétés
Nom du produit |
N-(8-quinolinyl)isonicotinamide |
|---|---|
Formule moléculaire |
C15H11N3O |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
N-quinolin-8-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3O/c19-15(12-6-9-16-10-7-12)18-13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,18,19) |
Clé InChI |
LPPMWVKXXNJXLN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)
![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)
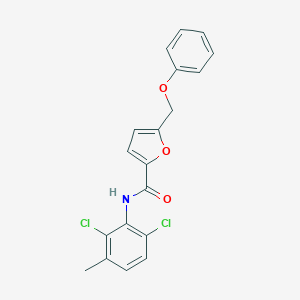
![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
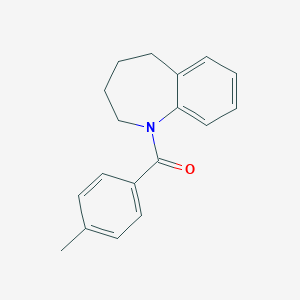
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
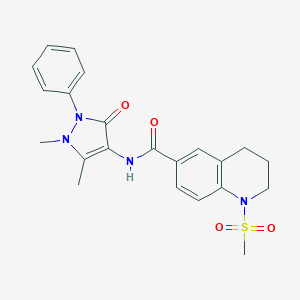
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)
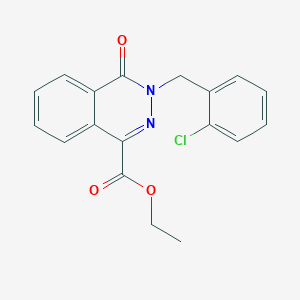

![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
